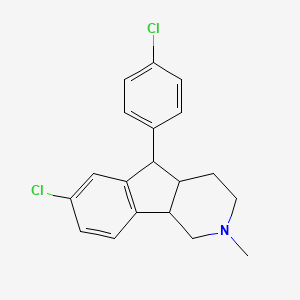
EP 19-088
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EP 19-088: This compound contains 19 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, and 2 chlorine atoms . It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EP 19-088 involves multiple steps, including the formation of the indeno-pyridine core and the introduction of the chloro and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of high-pressure reactors, continuous flow systems, and advanced purification methods to achieve high yields and purity. The process is optimized to minimize waste and ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: EP 19-088 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
EP 19-088 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of EP 19-088 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
EP 19-088 can be compared with other similar compounds, such as:
- 7-chloro-5-(p-chlorophenyl)-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine
- 7-chloro-5-(p-chlorophenyl)-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its resulting activity profile.
Propriétés
Numéro CAS |
57571-54-7 |
|---|---|
Formule moléculaire |
C19H19Cl2N |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
7-chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine |
InChI |
InChI=1S/C19H19Cl2N/c1-22-9-8-16-18(11-22)15-7-6-14(21)10-17(15)19(16)12-2-4-13(20)5-3-12/h2-7,10,16,18-19H,8-9,11H2,1H3 |
Clé InChI |
CYNOIDSFCNRVHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
SMILES canonique |
CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
Synonymes |
7-chloro-5-p-chlorophenyl-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine EP 19-088 EP-19-088 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















